molecular formula C12H18ClIOSi B13919694 tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane

Cat. No.: B13919694
M. Wt: 368.71 g/mol
InChI Key: HFQFUKWYKVUYHX-UHFFFAOYSA-N
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Description

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClIOSi. This compound is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a dimethylsilane moiety attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with 4-chloro-3-iodophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with azido or thiocyanato groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in organic synthesis, the compound acts as a source of silicon, facilitating the formation of carbon-silicon bonds. In biological applications, it may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is unique due to the presence of both chloro and iodo groups on the phenoxy ring, which allows for diverse chemical reactivity. This makes it a versatile reagent in organic synthesis and other scientific research applications.

Properties

Molecular Formula

C12H18ClIOSi

Molecular Weight

368.71 g/mol

IUPAC Name

tert-butyl-(4-chloro-3-iodophenoxy)-dimethylsilane

InChI

InChI=1S/C12H18ClIOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3

InChI Key

HFQFUKWYKVUYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I

Origin of Product

United States

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